1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one
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Overview
Description
1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound that features a methoxyphenyl group, a thiophen-2-yl group, and a dihydropyrazin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyrazin-2-one structure, followed by the introduction of the methoxyphenyl and thiophen-2-yl groups through nucleophilic substitution and other organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, reducing the cost and time required for production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-thione
- 1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-amine
Uniqueness
1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-21-13-6-4-12(5-7-13)19-9-8-17-15(16(19)20)18-11-14-3-2-10-22-14/h2-10H,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZBUBHKQMOQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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